Terpendole J Terpendole J Terpendole J is an organic heteroheptacyclic compound isolated from Albophoma yamanashiensis and has been shown to exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heteroheptacyclic compound, an epoxide, an organonitrogen heterocyclic compound, a secondary amino compound, a secondary alcohol and a tertiary alcohol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1838189
InChI: InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1
SMILES:
Molecular Formula: C32H43NO5
Molecular Weight: 521.7 g/mol

Terpendole J

CAS No.:

Cat. No.: VC1838189

Molecular Formula: C32H43NO5

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

Terpendole J -

Specification

Molecular Formula C32H43NO5
Molecular Weight 521.7 g/mol
IUPAC Name (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol
Standard InChI InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1
Standard InChI Key GLVMTITYOKYZRQ-JSVBYLJXSA-N
Isomeric SMILES CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C
Canonical SMILES CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C

Introduction

Chemical Structure and Properties

Terpendole J is classified as an organic heteroheptacyclic compound containing an indole moiety fused with a complex diterpene structure. The molecular architecture of this compound contributes to its distinctive biological activities and chemical reactivity .

Physical and Chemical Characteristics

The basic properties of Terpendole J are summarized in Table 1:

PropertyValue
Molecular FormulaC32H43NO5
Molecular Weight521.7 g/mol
Physical AppearanceWhite powder
SolubilitySoluble in organic solvents (MeOH, EtOAc, CHCl3, DMSO); Insoluble in water
Chemical ClassificationIndole-diterpene, secondary metabolite
Structural FeaturesHeteroheptacyclic compound with indole core

The chemical name according to systematic nomenclature is (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol .

Structural Elucidation

The structure of Terpendole J features an indole moiety connected to a complex ring system containing an epoxide group, multiple hydroxyl groups, and a prenylated side chain. This compound contains seven consecutive ring systems with the indole ring being one of them. The relative stereochemistry has been established through NMR spectroscopy studies and X-ray crystallographic analysis of related terpendole compounds .

Key structural features include:

  • An indole core (nitrogen-containing heterocycle)

  • A complex diterpene skeleton with multiple stereogenic centers

  • A prenyloxy substituent (3-methylbut-2-enoxy group)

  • Two hydroxyl groups at positions 8 and 12

  • An epoxide ring system

Isolation and Sources

Terpendole J was originally isolated from the fungus Albophoma yamanashiensis (strain FO-2546), which was later proposed as a new genus in taxonomic studies .

Natural Sources

The primary natural source of Terpendole J is the fungus Albophoma yamanashiensis, although it has been reported in other organisms as well:

OrganismNotes
Albophoma yamanashiensisPrimary source; fungal strain FO-2546
Volutella citrinellaStrain BF-0440; recently identified as an additional source
Euglena gracilisReported presence but less well-characterized

In 2020, researchers isolated Terpendole J along with several other terpendole derivatives from cultures of Volutella citrinella BF-0440, indicating that production of these compounds may be more widespread among fungi than previously recognized .

Isolation Techniques

The isolation of Terpendole J typically involves a multi-step process:

  • Cultivation of the producing fungal strain in suitable media

  • Extraction of the culture broth using organic solvents

  • Initial fractionation by silica gel column chromatography

  • Further purification using high-performance liquid chromatography (HPLC)

  • Final purification and crystallization to obtain pure Terpendole J

The compound is typically isolated as a white powder and characterized using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Biological Activities

Terpendole J exhibits several biological activities, with its inhibitory effect on ACAT being the most thoroughly characterized.

ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for cholesterol esterification, a process implicated in atherosclerosis and other cardiovascular diseases. Terpendole J has been shown to inhibit ACAT activity, although with lower potency than some other members of the terpendole family .

CompoundIC50 (μM) in Enzyme AssayRelative Potency
Terpendole J38.8Moderate
Terpendole C2.10High
Terpendole D3.20High
Terpendole A15.1Moderate
Terpendole K38.0Moderate
Terpendole L32.4Moderate

As shown in the table, Terpendole J exhibits moderate ACAT inhibitory activity with an IC50 value of 38.8 μM in rat liver microsomes. This places it as a less potent inhibitor compared to Terpendoles C and D, but with comparable activity to Terpendoles K and L .

Structure-Activity Relationships

Studies on the structure-activity relationships of terpendoles have revealed important insights about the structural features required for ACAT inhibition. The indole-diterpene core structure appears essential for biological activity, with variations in oxidation state and substitution patterns affecting potency:

  • The presence of an additional prenyl residue at the diterpene moiety enhances ACAT inhibition

  • The specific stereochemistry of the hydroxyl groups is crucial for activity

  • Further oxidation beyond certain positions may decrease activity

  • The intact indole ring system appears important for maintaining inhibitory potency

These structure-activity relationships help explain why different terpendole congeners exhibit varying levels of ACAT inhibition .

Biosynthesis and Related Compounds

Biosynthetic Pathway

Terpendole J is biosynthesized through a complex pathway involving the condensation of tryptophan with geranylgeranyl pyrophosphate, followed by a series of oxidation and cyclization reactions. The biosynthetic gene cluster for terpendoles was identified in 2012, leading to improved understanding of the production of these compounds .

A key biosynthetic relationship involves Terpendole I, which serves as a precursor to Terpendole J through prenylation:

  • Terpendole I + dimethylallyl diphosphate → Terpendole J + diphosphate

Subsequently, Terpendole J can undergo further modifications:

  • Terpendole J + NADPH + H+ + oxygen → Terpendole C + NADP+ + 2 H2O

  • Terpendole J + 2 dimethylallyl diphosphate → 20,21-diprenylterpendole J + 2 diphosphate

Related Compounds

Terpendole J belongs to a large family of structurally related indole-diterpenes, including:

CompoundRelationship to Terpendole JNotable Features
Terpendole COxidation product of Terpendole JHigher ACAT inhibition; tremorgenic activity
Terpendole IBiosynthetic precursor of Terpendole JLacks prenyl group
Terpendole DRelated congenerHighest specificity for ACAT inhibition
Terpendole ERelated congenerInhibits mitotic kinesin Eg5
PaspalineCore structure relatedLess potent ACAT inhibitor
LolitremsBiosynthetically relatedPotent tremorgenic mycotoxins

These related compounds share the basic indole-diterpene framework but differ in their oxidation state, substituents, and biological activities .

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